MSC2156119J -

MSC2156119J

Catalog Number: EVT-1533858
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MSC2156119J is an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. c-Met inhibitor MSC2156119J selectively binds to c-Met, which inhibits c-Met phosphorylation and disrupts c-Met-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Synthesis Analysis

Technical Details

  • Starting Materials: Various organic compounds serving as precursors.
  • Reagents: Common reagents used include bases and solvents that facilitate the coupling processes.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product.
Molecular Structure Analysis

Tepotinib's molecular structure can be described by its chemical formula C21H22ClN5OC_{21}H_{22}ClN_{5}O. The compound features a complex arrangement that includes a chlorophenyl group, an imidazopyridine moiety, and an amine functional group.

Structure Data

  • Molecular Weight: Approximately 393.89 g/mol
  • Structural Formula: The structure can be visualized using molecular modeling software, which highlights the spatial arrangement of atoms and functional groups critical for its biological activity.
Chemical Reactions Analysis

Tepotinib undergoes various chemical reactions during its application in biological systems. The primary reaction of interest is its binding to the MET receptor, where it inhibits downstream signaling pathways that promote cell proliferation.

Technical Details

  • Inhibition Mechanism: Tepotinib competes with adenosine triphosphate for binding to the MET receptor.
  • Biochemical Pathways: Its inhibition leads to reduced phosphorylation of downstream targets involved in tumorigenesis.
Mechanism of Action

The mechanism of action of Tepotinib involves the selective inhibition of MET receptor tyrosine kinase activity. By preventing adenosine triphosphate from binding to the receptor, Tepotinib effectively halts the activation of signaling pathways responsible for cell growth and survival.

Process Data

  • Target: MET receptor (also known as hepatocyte growth factor receptor).
  • Consequences: Inhibition leads to decreased tumor cell proliferation and increased apoptosis in MET-dependent cancers.
Physical and Chemical Properties Analysis

Tepotinib possesses several notable physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, which can affect bioavailability.
Applications

Tepotinib has significant applications in scientific research and clinical practice, particularly in oncology. Its primary use is as a targeted therapy for patients with specific genetic mutations associated with non-small cell lung cancer.

Scientific Uses

  • Clinical Trials: Ongoing studies are evaluating its effectiveness against various solid tumors with MET mutations.
  • Research Applications: Used in preclinical models to study MET signaling pathways and resistance mechanisms in cancer therapy.
Molecular Mechanisms of MSC2156119J in c-Met Signaling Pathways

Structural Basis of ATP-Competitive c-Met Inhibition

MSC2156119J (tepotinib hydrochloride) is a highly selective type Ib inhibitor targeting the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Its molecular structure (C₂₉H₂₈N₆O₂·HCl; MW: 529.04 g/mol) features a pyridazinone ring that inserts into the ATP-binding pocket of c-Met, forming critical π-stacking interactions with tyrosine residue Y1230 in the activation loop (A-loop) [2] [10]. This binding stabilizes the kinase in an inactive conformation, with hydrogen bonds between the inhibitor’s pyrimidine ring and hinge residues Met1160 and Asp1222 (Fig. 1) [2].

  • Conformational Sensitivity: The inhibitor’s residence time exceeds 160 minutes in unphosphorylated c-Met due to deep burial within the ATP pocket. Mutations disrupting A-loop stability (e.g., Y1230C) reduce residence time by 98% by eliminating π-stacking, while phosphomimetic mutations (Y1235D) destabilize inhibitory binding [2].
  • Resistance Mutations: Structural analyses reveal that mutations like F1200I outside the ATP pocket alter kinase dynamics, reducing tepotinib’s efficacy by inducing conformational shifts that weaken binding affinity [2].

Table 1: Impact of c-Met Mutations on Tepotinib Binding

MutationLocationEffect on Residence TimeStructural Consequence
Wild-typeN/A>160 minutesStable π-stacking with Y1230
Y1230CA-loop<2 minutesLoss of π-stacking interactions
Y1235DA-loop2.9 minutesDestabilized autoinhibited conformation
F1200IJuxtamembrane0.5–0.8 minutesAltered A-loop positioning

Disruption of HGF/c-Met Autocrine Loops in Hepatocellular Carcinoma (HCC)

In HCC, aberrant hepatocyte growth factor (HGF)/c-Met autocrine loops drive tumor progression. MSC2156119J suppresses this axis by blocking ligand-dependent activation, as demonstrated in patient-derived xenograft (PDX) models. Tumors with high c-Met expression (IHC score 3+) showed complete regression after MSC2156119J monotherapy (100 mg/kg), whereas c-Met-low models exhibited minimal response [1] [3] [6].

  • Biomarker-Driven Efficacy: In HuPrime PDX models (LIM612, c-Met-high), MSC2156119J induced complete tumor regression by day 13, contrasting with sorafenib’s tumor-static effects. Alpha-fetoprotein (AFP) levels—a biomarker of HCC progression—became undetectable after 5 weeks of treatment, correlating with tumor regression [1] [6].
  • HGF Co-expression: Models with concurrent HGF/c-Met overexpression (e.g., LIM612) showed 95% growth inhibition, confirming autocrine loop dependency. Conversely, LIM334 (c-Met-negative) was nonresponsive [3] [8].

Table 2: Efficacy of MSC2156119J in c-Met-Expressing HCC PDX Models

Modelc-Met IHC ScoreHGF ExpressionTumor Response (vs. Control)AFP Reduction
LIM6123+ (High)HighComplete regression (Day 13)Undetectable
LIM8011+ (Low)ModerateTumor stasis (p < 0.0001)Partial
LIM3340 (Negative)LowNo significant inhibitionNone

Downstream Signaling Cascade Modulation (e.g., MAPK, PI3K/AKT)

c-Met activation triggers oncogenic cascades via MAPK/ERK and PI3K/AKT pathways. MSC2156119J inhibits phosphorylation at Y1234/Y1235 in the c-Met kinase domain, suppressing downstream effectors [1] [8]:

  • MAPK/ERK Pathway: In MHCC97H orthotopic tumors, MSC2156119J reduced phospho-ERK by 78%, halting proliferative signaling. This effect surpassed sorafenib, which primarily targets RAF kinases [1] [6].
  • PI3K/AKT Pathway: Treatment decreased phospho-AKT by 82% in c-Met-high models, disrupting survival signals. Constitutively active PI3K/AKT—common in HCC—was not fully rescued, explaining residual tumor growth in c-Met-low PDXs [4] [8].
  • Cross-Talk with mTOR: Combined MSC2156119J/rapamycin showed no synergistic benefit, indicating that c-Met blockade alone suffices to inhibit mTOR-driven growth in c-Met-dependent tumors [1].

Impact on Metastatic Pathways (Epithelial-Mesenchymal Transition Suppression)

c-Met activation promotes metastasis via epithelial-mesenchymal transition (EMT). MSC2156119J impedes this process by:

  • Reducing Metastatic Foci: In orthotopic MHCC97H models, treatment decreased lung metastases by 60% (p < 0.01) and eliminated detectable AFP in 22% of mice [1] [6].
  • EMT Marker Regulation: MSC2156119J upregulates E-cadherin (epithelial marker) and downregulates N-cadherin and vimentin (mesenchymal markers) in gastric cancer models, though HCC-specific data are pending [5] [9].
  • Protease Inhibition: By suppressing c-Met, MSC2156119J indirectly inhibits matrix metalloproteinases (MMP-2/MMP-9) and urokinase plasminogen activator (uPA), reducing ECM degradation and intravasation [9].

Table 3: Alternative Names for MSC2156119J

SynonymIdentifier Type
TepotinibGeneric Name
EMD 1214063Experimental Code
MSC-2156119JAlternate Code
Tepmetko®Brand Name (FDA)

Properties

Product Name

MSC2156119J

Molecular Formula

Unknown

Synonyms

MSC2156119J;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.